

An In-depth Technical Guide to Fmoc-NH-PEG14-acid: Properties and Applications

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Compound of Interest

Compound Name: *Fmoc-NH-PEG14-acid*

Cat. No.: *B11934617*

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG14-acid is a discrete polyethylene glycol (dPEG) derivative that serves as a versatile bifunctional linker in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols and visualizations to facilitate its application in research and development.

Core Properties and Specifications

Fmoc-NH-PEG14-acid is characterized by a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one terminus and a carboxylic acid group at the other, separated by a 14-unit ethylene glycol chain. This structure imparts both hydrophilicity and reactive handles for sequential or orthogonal conjugation strategies.

Physicochemical and Chemical Properties

The key quantitative data for **Fmoc-NH-PEG14-acid** are summarized in the table below, providing a clear reference for experimental design and analysis.

Property	Value	Reference
Chemical Formula	C46H73NO18	[1]
Molecular Weight	928.08 g/mol	[1]
Exact Mass	927.4800 u	[1]
Purity	>95%	[1]
Appearance	To be determined (typically a white to off-white solid or oil)	[1]
Elemental Analysis	C: 59.53%, H: 7.93%, N: 1.51%, O: 31.03%	

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of **Fmoc-NH-PEG14-acid**.

Parameter	Recommendation	Reference
Solubility	Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether.	
Short-term Storage	0 - 4 °C for days to weeks	
Long-term Storage	-20 °C for months to years	
Shipping Condition	Shipped under ambient temperature as a non-hazardous chemical.	

Chemical Structure and Visualization

The precise arrangement of functional groups and the PEG spacer is critical to the functionality of **Fmoc-NH-PEG14-acid**.

Caption: Chemical Structure of **Fmoc-NH-PEG14-acid**.

Experimental Protocols and Methodologies

The utility of **Fmoc-NH-PEG14-acid** lies in its ability to link different molecular entities. Below are detailed protocols for the deprotection of the Fmoc group and the activation of the carboxylic acid, which are prerequisite steps for most conjugation reactions.

Fmoc Deprotection Protocol

This procedure exposes the primary amine for subsequent conjugation.

- Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
- Dissolution: Dissolve the **Fmoc-NH-PEG14-acid** in DMF.
- Deprotection Reaction: Add the 20% piperidine solution to the dissolved PEG linker. The reaction is typically rapid, with a half-life of the Fmoc group being approximately 6 seconds in this solution.
- Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the piperidine and cleaved Fmoc adducts are typically removed by washing with a suitable solvent or by precipitation of the product.

Carboxylic Acid Activation and Amide Bond Formation

This protocol details the formation of a stable amide bond with an amine-containing molecule.

- Reagent Preparation: Prepare solutions of the deprotected NH₂-PEG14-acid, the amine-containing target molecule, a coupling agent (e.g., EDC or HATU), and an activator (e.g., NHS or HOBt) in an appropriate anhydrous solvent like DMF.
- Activation: In a reaction vessel, dissolve the NH₂-PEG14-acid and the activator (e.g., NHS). Add the coupling agent (e.g., EDC) and stir for a designated time (typically 15-30 minutes) at

room temperature to form the active ester.

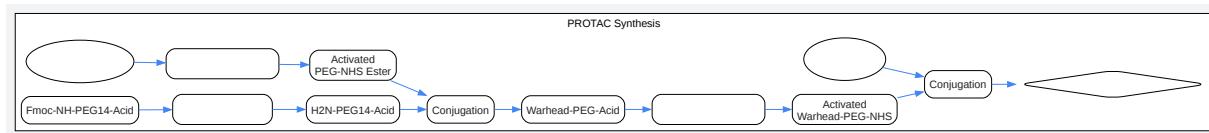
- Conjugation: Add the amine-containing target molecule to the activated PEG linker solution.
- Reaction Monitoring: Monitor the progress of the conjugation reaction by LC-MS or HPLC until the starting materials are consumed.
- Purification: Purify the resulting conjugate using techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and coupling byproducts.

Applications in Drug Development and Research

Fmoc-NH-PEG14-acid is a key component in several advanced biomedical applications. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of conjugated molecules.

PROTAC Development

As a PROTAC linker, **Fmoc-NH-PEG14-acid** connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

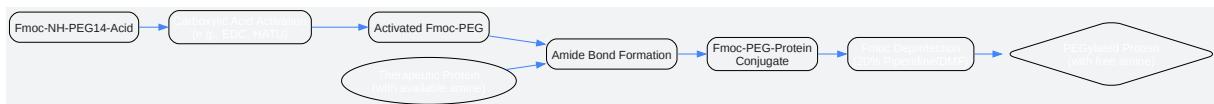


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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Bioconjugation and PEGylation

The process of PEGylation, or the covalent attachment of PEG chains, can improve the solubility, stability, and *in vivo* circulation time of therapeutic proteins and peptides.

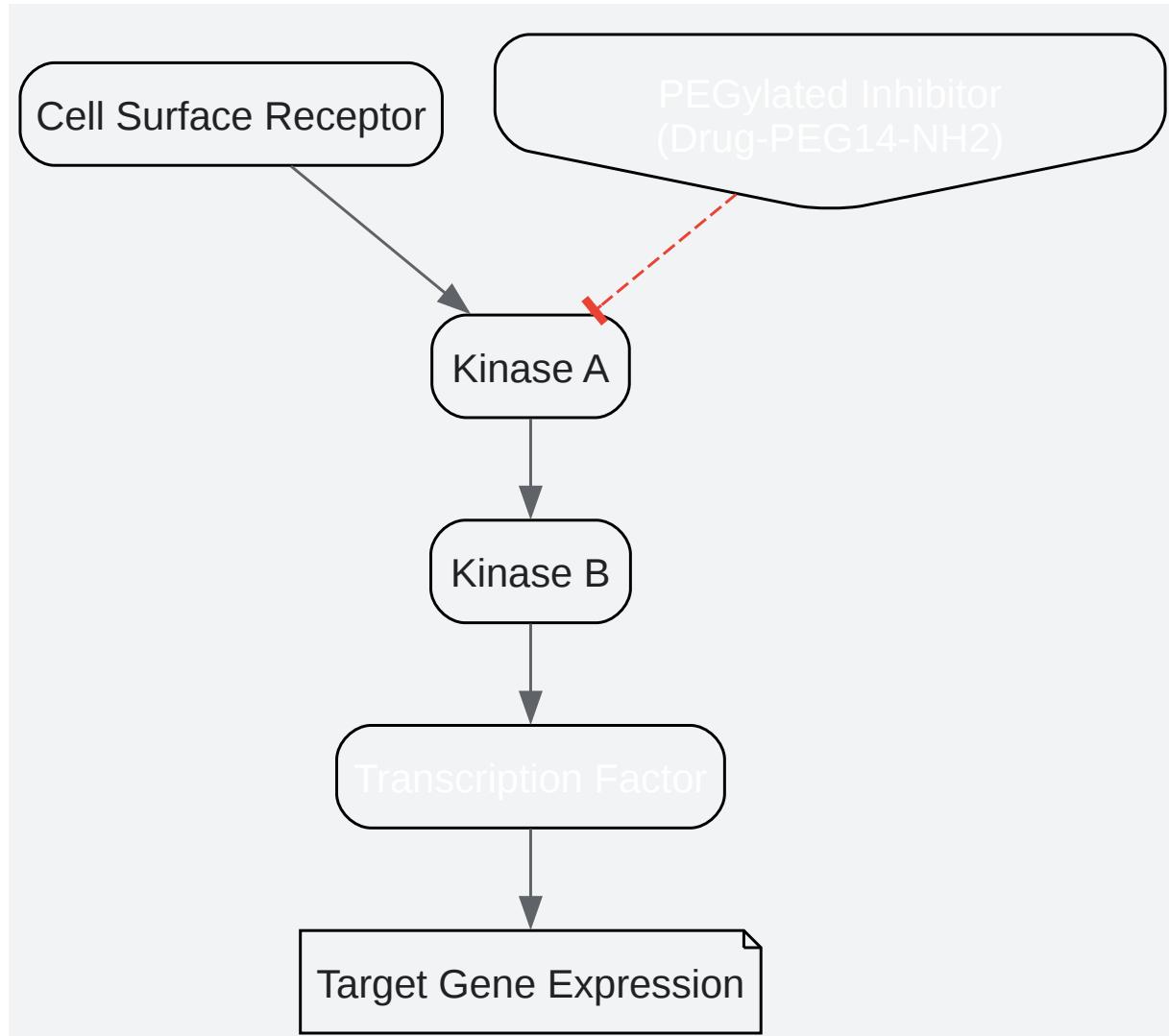


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Caption: A typical bioconjugation workflow using **Fmoc-NH-PEG14-acid**.

Signaling Pathway Modulation

By improving the delivery and stability of a drug, PEGylation can enhance its ability to modulate a specific signaling pathway. For instance, a PEGylated kinase inhibitor would have a longer half-life, potentially leading to more sustained inhibition of its target pathway.

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Caption: Inhibition of a kinase signaling pathway by a PEGylated drug.

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References

- 1. medkoo.com [medkoo.com]
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